4-Phenoxybenzonitrile
Description
4-Phenoxybenzonitrile (CAS 3096-81-9) is an aromatic nitrile compound with the molecular formula C₁₃H₉NO and a molecular weight of 195.22 g/mol . Structurally, it consists of a benzonitrile core substituted with a phenoxy group at the para position. Key physical properties include a melting point of 42–46°C and a boiling point of 174°C under ambient pressure .
Properties
IUPAC Name |
4-phenoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHCIOZMFCLUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184949 | |
| Record name | 4-Phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3096-81-9 | |
| Record name | 4-Phenoxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxybenzonitrile can be synthesized through several methods:
Nucleophilic Aromatic Substitution: One common method involves the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic substitution reaction of 4-chlorobenzonitrile with phenol.
Reaction with 4-Cyanophenol: Another method includes reacting 4-cyanophenol with iodobenzene in the presence of cesium fluoride and clinoptilolite in dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as phenol and catalysts like tris(3,6-dioxaheptyl)amine are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products:
Substitution Reactions: Products typically include substituted phenoxybenzonitriles.
Reduction Reactions: The major product is 4-phenoxybenzylamine.
Scientific Research Applications
4-Phenoxybenzonitrile has diverse applications in scientific research:
Biology and Medicine: Research into its potential biological activities and its role as a building block for bioactive molecules is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenoxybenzonitrile depends on its application. In synthetic chemistry, it acts as a reactive intermediate, participating in various reactions due to the presence of the nitrile and phenoxy groups. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares 4-phenoxybenzonitrile with related compounds:
Key Observations:
- Substituent Effects: The addition of electron-donating groups (e.g., methoxy in 4-(4-methoxyphenoxy)benzonitrile) increases molecular weight and may enhance solubility in polar solvents .
- Thermal Stability: Nitrile-containing derivatives (e.g., this compound) generally exhibit higher boiling points compared to non-nitrile analogs like diphenyl ether .
Reactivity and Functionalization
- Nitrile Conversion: The nitrile group in this compound reacts with hydroxylamine to form amidoximes, a pathway exploited in gram-positive antibiotic development . In contrast, 3-methoxy-4-nitrobenzonitrile undergoes nitro-group reductions for aniline derivatives .
Spectroscopic Differentiation
- ¹H NMR: this compound shows distinct aromatic protons at δ 7.86 (d, J = 8.9 Hz) and δ 7.11 (d, J = 8.9 Hz) . In comparison, diphenyl ether lacks nitrile-associated deshielding, with protons resonating at δ 7.37 (d) and δ 6.93 (t) .
- ¹³C NMR: The nitrile carbon in this compound appears at δ 118.47, absent in diphenyl ether .
Biological Activity
4-Phenoxybenzonitrile is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a phenoxy group attached to a benzonitrile moiety. Its molecular formula is CHNO, which indicates the presence of a phenyl ring bonded to a nitrile functional group. This unique structure allows for various interactions with biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Activity : Several studies have reported its effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics. The minimal inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth effectively.
- Anti-inflammatory Effects : Compounds derived from or related to this compound have shown promising anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Anticancer Potential : There is emerging evidence that certain derivatives of this compound may inhibit cancer cell proliferation by targeting specific enzymes and pathways involved in tumor growth.
Antibacterial Activity
A study synthesized derivatives of this compound and evaluated their antibacterial properties against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics like Gentamicin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4a | 16 | Staphylococcus aureus |
| 4b | 32 | Escherichia coli |
| 4c | 64 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
In an evaluation of anti-inflammatory effects using the carrageenan paw edema method, compounds based on this compound showed varying degrees of activity. The most effective compounds had substitutions such as 4-methoxy and 4-chloro groups, which enhanced their pharmacological effects .
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| 4d | 10 | 75 |
| 4e | 10 | 70 |
| Control (Indomethacin) | 10 | 80 |
Anticancer Activity
A recent investigation into the anticancer properties of related compounds revealed that they could inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability .
Case Studies
- Study on Antibacterial Efficacy : A library of compounds including derivatives of this compound was screened against MRSA and VRE. The study found that some derivatives had bactericidal activity at concentrations where they also exhibited minimal bactericidal concentrations (MBC) equal to their MIC values, indicating strong potential as new antibacterial agents .
- Anti-inflammatory Research : In vivo studies demonstrated that specific derivatives significantly reduced inflammation in animal models compared to standard treatments. The presence of functional groups like methoxy and chloro was essential for enhancing anti-inflammatory activity .
Q & A
Q. How can researchers optimize reaction scalability for this compound production?
- Methodological Answer : Use flow chemistry to enhance heat/mass transfer in exothermic steps (e.g., nitrile formation). For vapor-phase ammoxidation, optimize catalyst bed geometry and gas hourly space velocity (GHSV) to prevent coking .
Q. What safety protocols are critical when handling this compound and its intermediates?
- Methodological Answer : Nitriles require PPE (gloves, goggles) and fume hoods to prevent inhalation. Monitor for cyanide release during hydrolysis; use silver nitrate tests for CN⁻ detection. Store under inert gas to avoid moisture-induced degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
